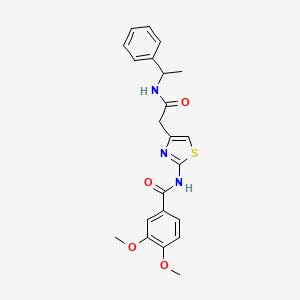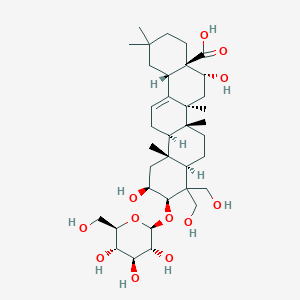
3,4-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Its structure suggests that it might have interesting biological activities, as both benzamides and thiazoles (a type of compound containing a ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms) are found in a variety of biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide moiety, a thiazole ring, and a dimethoxyphenyl group . These groups could potentially interact with biological targets in interesting ways.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and thiazoles are known to participate in a variety of chemical reactions. For example, benzamides can be hydrolyzed to produce benzoic acids and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethoxyphenyl group could potentially increase its lipophilicity, which could affect its absorption and distribution in the body .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research efforts have been directed toward the synthesis and characterization of various derivatives related to "3,4-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide". Studies have detailed the preparation of compounds through reactions involving key intermediates like thiourea, iodine, or specific benzaldehydes, aiming at introducing different substituents to explore their biological activities (Spoorthy et al., 2021; Talupur et al., 2021). These studies often include detailed structural elucidation through techniques such as NMR, IR, Mass spectral data, and elemental analysis.
Antimicrobial Activity
Several studies have synthesized compounds involving the "3,4-dimethoxy" moiety to evaluate their antimicrobial properties. These efforts aim to discover new agents with potential applications in treating bacterial and fungal infections. Compounds have been tested against a variety of pathogens to assess their efficacy and potency in comparison to existing antimicrobial agents (Palkar et al., 2017; Chawla, 2016).
Anticancer Activity
Research into the anticancer properties of derivatives has revealed moderate to excellent activity against various cancer cell lines, including breast, lung, and colon cancer. These studies focus on designing and synthesizing derivatives to evaluate their potential as anticancer agents by comparing their activities to known drugs like etoposide (Ravinaik et al., 2021).
Docking Studies
Docking studies have been conducted to understand the interaction between synthesized compounds and biological targets, providing insights into the mechanism of action and potential for drug development. These studies help in identifying promising compounds for further pharmacological evaluation (Spoorthy et al., 2021; Talupur et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14(15-7-5-4-6-8-15)23-20(26)12-17-13-30-22(24-17)25-21(27)16-9-10-18(28-2)19(11-16)29-3/h4-11,13-14H,12H2,1-3H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHBKWUYCIMIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2990952.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-propyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2990954.png)
![Ethyl 3-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2990955.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B2990956.png)
![5-(1,2-dithiolan-3-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pentanamide](/img/structure/B2990957.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2990962.png)

![2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid](/img/structure/B2990968.png)
![N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2990969.png)


